7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine is a synthetic organic compound that belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring. This compound features a chlorine atom at the seventh position, a pyridinylmethyl group attached to the nitrogen atom, and an amine group at the fourth position of the quinazoline ring. Its unique structure contributes to its potential biological activities and applications in medicinal chemistry.
The compound is classified as a heterocyclic aromatic amine. Quinazolines, including this compound, are known for their diverse pharmacological properties, making them significant in drug discovery and development. The presence of both chlorine and pyridinylmethyl substituents enhances its reactivity and biological activity.
The synthesis of 7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine typically involves several key steps:
These steps highlight the multi-step synthetic route that utilizes readily available starting materials to produce the desired compound efficiently .
The molecular formula of 7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine is CHClN. Its molecular weight is approximately 233.68 g/mol. The chemical structure features:
The structural configuration allows for potential interactions with biological targets due to its planar structure and electron-rich regions.
7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine can undergo various chemical reactions, including:
These reactions demonstrate the compound's versatility in synthetic organic chemistry .
The mechanism of action for 7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The compound may exert pharmacological effects by binding to these targets, thereby modulating their activity and influencing various cellular processes. This action is crucial for its potential therapeutic applications in treating diseases like cancer and bacterial infections .
The physical properties of 7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine include:
Chemical properties include:
These properties are essential for understanding its behavior in various applications .
7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine has garnered interest in scientific research due to its potential applications in:
ABC transporters constitute a superfamily of membrane proteins that utilize ATP hydrolysis to drive substrate translocation across cellular membranes. In oncology, BCRP and P-gp are critically overexpressed in tumor cells, where they recognize and efflux structurally unrelated chemotherapeutics (e.g., topotecan, doxorubicin). This efflux capacity significantly reduces intracellular drug concentrations, leading to treatment failure [7]. Key mechanisms include:
Table 1: Clinically Relevant Substrates and Inhibitors of BCRP/P-gp
Transporter | Common Chemotherapy Substrates | Selective Inhibitors | Tissue Localization |
---|---|---|---|
BCRP (ABCG2) | Topotecan, Mitoxantrone, SN-38 (irinotecan metabolite) | Ko143, Fumitremorgin C | Placenta, Intestine, Liver Canaliculi |
P-gp (ABCB1) | Doxorubicin, Vinblastine, Paclitaxel | Tariquidar, Zosuquidar | Blood-Brain Barrier, Renal Proximal Tubules |
Dual BCRP/P-gp | Imatinib, Sorafenib | Elacridar, Biricodar | Multidrug-Resistant Tumors |
Microdialysis studies in murine models reveal that BCRP mediates active transport of topotecan into ventricular cerebrospinal fluid (vCSF), while P-gp facilitates its efflux from brain parenchyma. Pharmacological inhibition (e.g., using gefitinib) reduces vCSF-to-plasma ratios from 3.07 to 1.29 in wild-type mice, confirming transporter-mediated regulation of drug distribution [3]. These insights underscore the therapeutic potential of dual BCRP/P-gp inhibitors to enhance chemotherapeutic accumulation in resistant tumors.
Quinazolinamine derivatives have undergone systematic optimization to improve potency and specificity against ABC transporters. Key structural milestones include:
Table 2: Impact of Quinazolinamine Structural Modifications on Transporter Inhibition
Structural Feature | Example Compound | P-gp IC~50~ (μM) | BCRP IC~50~ (μM) | Key Advancement |
---|---|---|---|---|
C4-Anilino substitution | Gefitinib analog | >10 | >10 | Baseline tyrosine kinase inhibition |
C7-Chloro modification | 4q [1] | 1.42 | 1.38 | Enhanced hydrophobic embedding |
N-(Pyridinylmethyl) linkage | 7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine | 0.98* | 0.85* | Dual H-bond donor/acceptor capability |
C2-Benzamide extension | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide [9] | 0.76 | 0.63 | TMD allosteric disruption |
*Predicted values based on structural analogs
Structure-activity relationship (SAR) analyses confirm that optimal activity requires:
This compound exemplifies strategic molecular design to overcome MDR through dual-target engagement. Key attributes include:
The compound’s modular synthesis enables rapid derivatization: SNAr displacement of 4,7-dichloroquinoline with 2-(aminomethyl)pyridine yields the core scaffold. Further C2 modifications (e.g., amidation) can refine potency without compromising metabolic stability [9].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0